molecular formula C14H15F2NO B11828077 (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide

(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B11828077
M. Wt: 251.27 g/mol
InChI Key: ZRPUDFFZZMMBQG-UHFFFAOYSA-N
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Description

(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide is an organic compound characterized by the presence of a benzylidene group attached to a cyclohexane ring, which is further substituted with two fluorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide typically involves the condensation of 4,4-difluorocyclohexanone with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzylidene-4,4-difluorocyclohexane-1-carboxamide: Lacks the (Z)-configuration, which may affect its reactivity and binding properties.

    N-benzylidene-4-fluorocyclohexane-1-carboxamide: Contains only one fluorine atom, leading to different chemical and physical properties.

    N-benzylidene-cyclohexane-1-carboxamide: Does not have any fluorine atoms, resulting in significantly different reactivity and applications.

Uniqueness

The presence of two fluorine atoms and the (Z)-configuration in (Z)-N-benzylidene-4,4-difluorocyclohexane-1-carboxamide distinguishes it from similar compounds

Properties

Molecular Formula

C14H15F2NO

Molecular Weight

251.27 g/mol

IUPAC Name

N-benzylidene-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C14H15F2NO/c15-14(16)8-6-12(7-9-14)13(18)17-10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

ZRPUDFFZZMMBQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)N=CC2=CC=CC=C2)(F)F

Origin of Product

United States

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